molecular formula C9H21ClN2O2 B555282 [(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

Cat. No.: B555282
M. Wt: 224.73 g/mol
InChI Key: ZKIJKCHCMFGMCM-QRPNPIFTSA-N
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Description

It is an important intermediate in the biosynthesis of L-carnitine, a compound essential for the transport of fatty acids into mitochondria for energy production . This compound is widely used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Lys(Me)3-OH (chloride) can be synthesized through several methods. One common approach involves the methylation of lysine. The process typically includes the following steps:

    Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

    Methylation: The protected lysine undergoes methylation using methyl iodide or methyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Deprotection: The protecting group is removed to yield the trimethylated lysine.

Industrial Production Methods

In industrial settings, the production of H-Lys(Me)3-OH (chloride) involves large-scale methylation reactions under controlled conditions. The process is optimized for high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

H-Lys(Me)3-OH (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .

Mechanism of Action

The mechanism of action of H-Lys(Me)3-OH (chloride) involves its role as a methyl donor in biochemical reactions. It participates in the methylation of proteins, affecting their function and regulation. The compound targets specific lysine residues on proteins, leading to changes in protein activity, stability, and interactions . This methylation process is crucial for various cellular processes, including gene expression, signal transduction, and protein degradation .

Comparison with Similar Compounds

H-Lys(Me)3-OH (chloride) is unique due to its specific trimethylation pattern. Similar compounds include:

These compounds differ in their methylation patterns, which affect their biochemical properties and applications. H-Lys(Me)3-OH (chloride) is particularly valuable for studying the effects of complete trimethylation on protein function and regulation .

Properties

IUPAC Name

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIJKCHCMFGMCM-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 2
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 3
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 4
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 5
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Reactant of Route 6
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride

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